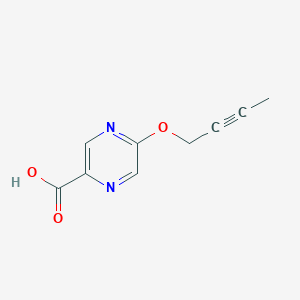
Ethyl 4-isopropoxybenzoate
Overview
Description
Scientific Research Applications
Environmental Behavior and Photocatalytic Profile
Ethyl 4-isopropoxybenzoate, also known as Ethyl-4-aminobenzoate (Et-PABA), is used in sunscreens and anesthetic ointments. A study investigated its occurrence in seawater and drinking water sources in Hong Kong, evaluating its transformation products and environmental fate. The study found that Et-PABA was not detected in any water sample, and its transformation products showed decreasing toxicity with increasing irradiation, suggesting that these are less toxic than the parent compound (Li et al., 2017).
Analysis in Food
Ethyl 4-isopropoxybenzoate belongs to parabens, used as preservatives in foods, cosmetics, and pharmaceuticals. A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for quantifying parabens in food, including Ethyl 4-hydroxybenzoate, showing reliable recovery and precision. This method facilitates the determination of parabens in food samples (Cao et al., 2013).
Effects on Adipocyte Differentiation
Parabens, including Ethyl 4-isopropoxybenzoate, promote adipogenesis in murine 3T3-L1 cells, as shown by changes in adipocyte morphology and lipid accumulation. The study highlights the potential role of parabens in obesity, necessitating further examination of their effects in vivo (Hu et al., 2013).
Metabolism in Human Liver
The metabolism of parabens, including Ethyl 4-isopropoxybenzoate, involves hydrolysis and glucuronidation in the human liver. This study suggests that these parabens do not accumulate in human tissue, as they are readily metabolized through these processes (Abbas et al., 2010).
Anticancer Activity
A study on novel hydrazide-hydrazones derived from Ethyl paraben, including Ethyl 4-isopropoxybenzoate, indicated potential anticancer activity. The synthesized compounds showed cytotoxic activity against liver cancer cell lines, suggesting their utility as anticancer agents (Han et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWWGIURLYRQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Formylphenyl)ethyl]benzaldehyde](/img/structure/B3186288.png)





![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester](/img/structure/B3186325.png)




![[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B3186377.png)